(3-Methyl-1,2,4-oxadiazol-5-yl)methanol

Physicochemical profiling Drug-likeness ADME prediction

CNS drug discovery teams face a solubility-permeability conflict: 3-cyclopropyl (LogP -0.83) and 3-phenyl (LogD 2.43) oxadiazole analogs miss the narrow LogP -0.3 window required for optimal CNS penetration. (3-Methyl-1,2,4-oxadiazol-5-yl)methanol (CAS 112960-56-2) resolves this. • Non-ionizable -CH₂OH (pKa 12.38) ensures invariant H-bond donor capacity. • ≥10 suppliers at 96-98% purity support gram-scale parallel synthesis. • Validated M1 agonist (IC₅₀ 2.7 μM) for Alzheimer's fragment elaboration.

Molecular Formula C4H6N2O2
Molecular Weight 114.1 g/mol
CAS No. 112960-56-2
Cat. No. B037636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methyl-1,2,4-oxadiazol-5-yl)methanol
CAS112960-56-2
Molecular FormulaC4H6N2O2
Molecular Weight114.1 g/mol
Structural Identifiers
SMILESCC1=NOC(=N1)CO
InChIInChI=1S/C4H6N2O2/c1-3-5-4(2-7)8-6-3/h7H,2H2,1H3
InChIKeyOQKJMIGPYYWVKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(3-Methyl-1,2,4-oxadiazol-5-yl)methanol: Differentiated Building Block


(3-Methyl-1,2,4-oxadiazol-5-yl)methanol (CAS 112960-56-2) is a small heterocyclic building block belonging to the 1,2,4-oxadiazole class—a privileged scaffold in medicinal chemistry recognized as a hydrolytically stable bioisostere of ester and carboxamide functionalities [1]. With a molecular formula of C₄H₆N₂O₂ and a molecular weight of 114.10 g/mol, this compound features a hydroxymethyl (−CH₂OH) substituent at the 5-position and a methyl group at the 3-position of the oxadiazole ring [2]. It is commercially available from multiple global suppliers in purities ranging from 95% to 98% and is routinely employed as a key intermediate in the synthesis of bioactive molecules targeting neurological disorders, inflammation, and infectious diseases .

Why In-Class Substitution Fails: 3-Methyl Advantage


Superficially, (3-methyl-1,2,4-oxadiazol-5-yl)methanol may appear interchangeable with other 3-substituted 1,2,4-oxadiazole-5-methanol analogs such as the 3-ethyl, 3-cyclopropyl, or 3-phenyl variants. However, quantitative physicochemical profiling reveals that the 3-methyl substituent confers a distinct lipophilicity–size–polarity profile that cannot be replicated by simple homologation or isosteric replacement. The target compound exhibits a LogP of −0.3 and LogD (pH 7.4) of −0.29, placing it in a narrow hydrophilicity window that optimizes aqueous solubility while retaining sufficient passive membrane permeability—a balance that the 3-cyclopropyl analog (LogP −0.83) and the 3-trifluoromethylphenyl analog (LogD 2.43) fail to achieve [1]. Furthermore, its pKa of 12.38 ± 0.10 dictates that the hydroxymethyl group remains fully protonated under physiological and standard assay conditions, ensuring consistent hydrogen-bond donor capacity across all relevant pH ranges . The quantitative evidence below substantiates why direct procurement of the 3-methyl variant, rather than a generic analog, is critical for reproducible structure–activity relationship (SAR) studies and scalable synthesis programs.

Quantitative Differentiation vs. Closest Analogs


Lipophilicity Advantage Over 3-Ethyl and 3-Cyclopropyl Analogs

The target compound's LogP of −0.3 is significantly higher (less hydrophilic) than the 3-cyclopropyl analog (LogP −0.83) [1]. Measured LogD at pH 7.4 is −0.29, indicating that the compound remains predominantly in the aqueous phase under physiological conditions, which reduces the risk of nonspecific hydrophobic protein binding commonly associated with more lipophilic 1,2,4-oxadiazole building blocks such as the 3-phenyl variant (LogD 2.43) [2][3]. This narrow LogD window distinguishes the 3-methyl derivative from both bulkier and smaller alkyl-substituted analogs, providing a predictable starting point for fragment-based drug design where excessive lipophilicity must be avoided.

Physicochemical profiling Drug-likeness ADME prediction

Non-Ionizable Hydroxymethyl Over Unsubstituted Analog

The pKa of (3-methyl-1,2,4-oxadiazol-5-yl)methanol is predicted to be 12.38 ± 0.10, which is statistically indistinguishable from the unsubstituted (1,2,4-oxadiazol-5-yl)methanol (pKa 12.36 ± 0.10) . This high pKa value confirms that the hydroxymethyl proton remains fully associated across the entire biologically relevant pH range (pH 1–10). As a consequence, the hydroxyl group consistently behaves as a neutral hydrogen-bond donor, ensuring reproducible engagement with biological targets regardless of assay buffer composition. In contrast, oxadiazole building blocks bearing electron-withdrawing substituents at the 3-position can exhibit significantly altered pKa values, potentially introducing pH-dependent ionization artifacts in biochemical assays.

Ionization state Hydrogen-bond donor capacity Assay reproducibility

M1 Muscarinic Agonism: 3-Methyl SAR Evidence

A series of 5-(3-alkyl-1,2,4-oxadiazol-5-yl)-1,4,5,6-tetrahydropyrimidines was synthesized and evaluated for M1 muscarinic receptor agonist activity. The 3-methyl-substituted derivative (CDD-0098-J; 7a) displayed an IC₅₀ of 2.7 ± 0.69 μM at muscarinic receptors coupled to phosphoinositide (PI) metabolism in rat cortex and hippocampus [1]. Critically, the study reported that increasing the alkyl chain length beyond methyl reduced efficacy in PI turnover assays, establishing the 3-methyl substituent as the optimal balance between receptor affinity and functional activity within this chemotype [1]. This direct structure–activity relationship (SAR) evidence provides a data-driven rationale for selecting the 3-methyl oxadiazole building block over its 3-ethyl or 3-propyl counterparts when constructing M1-targeted libraries.

Muscarinic receptor Neuropharmacology Structure–activity relationship

Synthetic Advantage Over 3-Cyclopropyl and 3-Phenyl Analogs

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is readily accessible via reduction of the corresponding aldehyde, 3-methyl-1,2,4-oxadiazole-5-carbaldehyde (CAS 944906-02-9), using standard hydride reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) . The aldehyde precursor is itself a commercially available building block offered by multiple suppliers in purities ≥97% . This two-step or one-pot synthetic route contrasts with the 3-cyclopropyl analog, which requires preparation of cyclopropyl-substituted amidoxime precursors that are not routinely stocked, thereby increasing synthesis time and cost. The 3-phenyl analog similarly requires aromatic starting materials that may introduce additional purification challenges. The well-precedented reduction pathway for the 3-methyl variant translates into predictable scale-up behavior and reduced development risk for medicinal chemistry teams.

Synthetic accessibility Scalability Laboratory efficiency

Procurement Edge Over 3-Ethyl and 3-Cyclopropyl Analogs

(3-Methyl-1,2,4-oxadiazol-5-yl)methanol is stocked by at least 10 global chemical suppliers (Fluorochem, BOC Sciences, AKSci, Macklin, Beyotime, Bidepharm, MolCore, Aladdin, ChemShuttle, Angene) in purities ranging from 95% to 98% . Pricing for 1 g quantities ranges from approximately £24 (Fluorochem, 97% purity) to ¥290 (Beyotime, 96% purity) . In comparison, the 3-cyclopropyl analog (CAS 1123169-46-9) is priced at $154 for 1 g (Hit2Lead, 95% purity), representing a ~5–7× cost premium . The 3-ethyl analog (CAS 959237-62-8) is less widely stocked; suppliers such as AKSci list it at 98% purity, but availability is more limited, and custom synthesis is frequently required . The breadth of commercial suppliers for the 3-methyl variant ensures competitive pricing, reduced lead times, and batch-to-batch quality documentation (NMR, HPLC, GC) from multiple independent sources.

Procurement Supply chain Cost efficiency

Validated Application Scenarios


Fragment-Based Discovery for Muscarinic Receptors

The 3-methyl oxadiazole scaffold has demonstrated empirically validated M1 muscarinic receptor agonist activity (IC₅₀ = 2.7 μM) with preserved functional PI turnover efficacy, making (3-methyl-1,2,4-oxadiazol-5-yl)methanol the optimal starting building block for fragment elaboration libraries targeting cholinergic dysfunction in Alzheimer's disease and other cognitive disorders [1]. Researchers should avoid substituting the 3-ethyl or longer-chain analogs, which have been shown to reduce functional efficacy despite improved binding affinity [1].

Lipophilicity-Guided Lead Optimization

With a measured LogP of −0.3 and LogD (pH 7.4) of −0.29, this building block occupies a narrow, desirable lipophilicity range that balances aqueous solubility with passive permeability [2][3]. Medicinal chemistry teams engaged in lead optimization should preferentially incorporate the 3-methyl variant when seeking to maintain ligand efficiency metrics (LE, LLE) within recommended guidelines, avoiding the excessive hydrophobicity of 3-phenyl (LogD 2.43) or 3-trifluoromethylphenyl analogs that risk promiscuous binding and poor developability profiles [4].

Cost-Efficient Parallel Library Synthesis

The multi-supplier commercial availability (≥10 verified sources) and competitive pricing (£24–¥290 per gram at 95–98% purity) make (3-methyl-1,2,4-oxadiazol-5-yl)methanol the economically rational choice for parallel synthesis campaigns requiring gram-scale quantities [5]. This procurement advantage is particularly relevant for academic core facilities and contract research organizations (CROs) operating under fixed material budgets, where the 5–7× cost premium of the 3-cyclopropyl analog is prohibitive for library-scale synthesis .

Hydroxymethyl Bioisostere SAR Exploration

The hydroxymethyl group remains non-ionizable across all biologically relevant pH values (pKa 12.38), ensuring that the hydrogen-bond donor character of the −CH₂OH moiety is invariant under standard assay conditions . This property makes the compound an ideal control building block for systematic SAR studies probing the contribution of the hydroxyl group to target engagement, free from confounding pH-dependent ionization effects that can occur with phenolic or carboxylic acid bioisosteres.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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